N-Desmethyl enzalutamide is a key active metabolite of enzalutamide, a drug used in the treatment of metastatic castration-resistant prostate cancer. [, , , , , , ] This metabolite exhibits anti-androgen properties, similar to its parent compound, by acting as an androgen receptor inhibitor. [, , , ] Due to its significant activity, N-desmethyl enzalutamide is often quantified alongside enzalutamide in pharmacokinetic studies, and its presence is considered clinically relevant. [, , , , ]
N-desmethyl enzalutamide is an active metabolite of enzalutamide, a drug primarily used in the treatment of metastatic castration-resistant prostate cancer. This compound retains significant pharmacological activity, particularly in inhibiting androgen receptor signaling, which is crucial for the proliferation of prostate cancer cells. N-desmethyl enzalutamide's efficacy and safety profile have been extensively studied, making it a subject of interest in both clinical and pharmaceutical research.
N-desmethyl enzalutamide is classified as a non-steroidal anti-androgen. It is derived from enzalutamide through metabolic processes that involve the demethylation of the nitrogen atom in the compound's structure. This metabolite is found in various biological systems, including human plasma, and is recognized for its role in modulating androgen receptor activity.
The synthesis of N-desmethyl enzalutamide can be approached through various methods, primarily focusing on the demethylation of enzalutamide. One notable method involves the use of specific reagents that facilitate the removal of the methyl group from the nitrogen atom.
An improved synthesis process has been developed to enhance yield and purity by employing industrial-friendly solvents and reagents, which significantly reduces hazardous waste and improves scalability for pharmaceutical applications .
N-desmethyl enzalutamide has a molecular formula of with a molecular weight of approximately 451.38 g/mol. The structural formula can be represented as follows:
N-desmethyl enzalutamide undergoes several chemical reactions relevant to its metabolic pathways:
The metabolic pathways are crucial for understanding how N-desmethyl enzalutamide interacts within biological systems and contributes to therapeutic effects .
N-desmethyl enzalutamide functions predominantly as an androgen receptor antagonist. Its mechanism involves:
The pharmacological activity of N-desmethyl enzalutamide is comparable to that of its parent compound, making it a significant player in therapeutic strategies against prostate cancer.
Relevant data on these properties are essential for formulation development in pharmaceutical applications.
N-desmethyl enzalutamide is primarily used in:
The ongoing research into N-desmethyl enzalutamide underscores its importance as both a therapeutic agent and a subject for scientific inquiry within oncology pharmacotherapy.
N-Desmethyl enzalutamide (NDE) is the primary pharmacologically active metabolite of the androgen receptor inhibitor enzalutamide. Its chemical name is 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide, with the molecular formula C₂₀H₁₄F₄N₄O₂S
and a molecular weight of 450.41 g/mol [2] [7] [8]. Structurally, NDE differs from enzalutamide solely by the absence of a methyl group (–CH₃) on the benzamide nitrogen atom, resulting from oxidative demethylation of the parent compound [1] [4]. This modification reduces the molecular weight by 14 Da but preserves the core pharmacophore responsible for androgen receptor antagonism: a thiohydantoin ring, trifluoromethyl-cyanophenyl moiety, and fluorinated benzamide group [1] [9].
Table 1: Structural Comparison of Enzalutamide and N-Desmethyl Enzalutamide
Structural Feature | Enzalutamide | N-Desmethyl Enzalutamide |
---|---|---|
Molecular Formula | C₂₁H₁₆F₄N₄O₂S | C₂₀H₁₄F₄N₄O₂S |
Molecular Weight (g/mol) | 464.43 | 450.41 |
Benzamide Substitution | N-methylated | Primary amide |
Key Functional Groups | Thiohydantoin, CN, CF₃ | Identical to enzalutamide |
Despite its structural similarity, the absence of the methyl group minimally impacts NDE’s three-dimensional conformation or its binding affinity for the androgen receptor’s ligand-binding domain. Both compounds exhibit similar spatial orientations of hydrogen bond donors/acceptors critical for receptor antagonism [4] [6].
Solubility: NDE exhibits limited aqueous solubility but is soluble in organic solvents. It demonstrates moderate solubility in DMSO (100 mg/mL, 222.02 mM) and methanol (soluble upon heating), slight solubility in chloroform, and negligible solubility in water [3] [8]. This profile necessitates formulation strategies involving co-solvents for preclinical studies.
Table 2: Solubility Profile of N-Desmethyl Enzalutamide
Solvent | Solubility |
---|---|
DMSO | 100 mg/mL (222.02 mM) |
Methanol | Soluble with heating (exact conc. unspecified) |
Chloroform | Slightly soluble |
Water | Practically insoluble |
Protein Binding: NDE is highly plasma protein-bound (95%), mirroring enzalutamide [2]. This extensive binding influences its volume of distribution and clearance kinetics. Unbound NDE is pharmacologically active and crosses cell membranes to exert AR antagonism.
Stability: Solid-state NDE is stable under recommended storage conditions (-20°C for long-term storage). However, it is light-sensitive and requires protection from UV radiation. Solutions in DMSO remain stable for at least one year at -20°C and two years at -80°C. NDE shows stability across a range of physiological pH conditions but may degrade under strongly acidic or alkaline conditions [3] [8]. Its elimination half-life (7.8 days) significantly exceeds that of enzalutamide (5.8 days), contributing to sustained systemic exposure [2] [6].
Metabolic Derivatization: NDE is primarily generated in vivo via oxidative metabolism of enzalutamide catalyzed by cytochrome P450 enzymes CYP3A4 and CYP2C8 in the liver [2] [4] [6]. This biotransformation involves oxidation of the parent molecule’s methylamino group to a hydroxymethyl intermediate, followed by dehydration to yield the secondary amine (NDE). A minor carboxylic acid metabolite formed via alternative pathways is pharmacologically inactive [2] [3].
Chemical Synthesis: Synthetic routes to NDE focus on two main strategies:
Purification typically employs recrystallization from solvents like ethyl acetate, acetone, or dichloromethane, or chromatography using silica gel with eluents such as chloroform/methanol mixtures. The improved process outlined in patents utilizes citric acid during crystallization to enhance purity and yield [1] [9].
Table 3: Key Compounds in N-Desmethyl Enzalutamide Synthesis
Compound Name | Role in Synthesis |
---|---|
2-Amino-2-methylpropanamide | Core thiohydantoin precursor |
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | Electrophile for thiourea formation |
4-Fluoro-2-(chlorocarbonyl)benzoic acid | Electrophile for cyclization/benzamide group introduction |
Enzalutamide | Starting material for direct demethylation routes |
N-Desmethyl Enzalutamide (NDE) | Target metabolite |
The synthesis must ensure high purity (>99%) due to NDE’s role as a reference standard for pharmacokinetic studies and impurity profiling in enzalutamide drug substance [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7